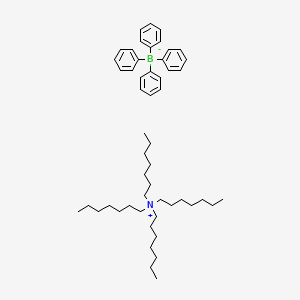

Tetraheptylammonium tetraphenylborate

Description

Contextual Significance in Modern Analytical and Interfacial Chemistry

In modern analytical chemistry, the significance of tetraheptylammonium (B15475950) tetraphenylborate (B1193919) lies primarily in the field of potentiometric sensors, specifically ion-selective electrodes (ISEs). nih.gov The fundamental principle of these devices relies on a membrane, typically a polymer like PVC, doped with an ionophore that selectively binds a target ion. Large, lipophilic salts such as tetraheptylammonium tetraphenylborate are incorporated into these membranes as ion-exchangers or to establish a stable, well-defined electrochemical environment. The tetraphenylborate anion is a classic component in electrodes designed to detect large cations, while the tetraheptylammonium cation is used in sensors for certain anions. nih.govuni-goettingen.de The combination of both ions into a single salt creates a highly hydrophobic electrolyte that remains confined within the organic membrane phase, minimizing leaching and ensuring a stable baseline potential.

In interfacial chemistry, the compound is relevant to the study of the interface between two immiscible electrolyte solutions (ITIES). These systems are liquid-liquid electrochemical cells used to model biological membranes and study ion transfer kinetics. The large size and low charge density of both the tetraheptylammonium and tetraphenylborate ions ensure that they are preferentially partitioned into the organic phase, where they can act as the supporting electrolyte. researchgate.net Their presence helps define the potential drop across the interface and facilitates the study of the transfer of other, more hydrophilic ions. The use of such salts, known as antagonistic salts, can significantly alter interfacial tension and induce the formation of structured phases, such as lamellar structures, at the interface. researchgate.net

Overview of Key Research Domains Involving the Compound

The unique physicochemical properties of this compound and its constituent ions define its application in specific research domains.

Ion-Selective Electrodes (ISEs): The primary research domain is the development of electrochemical sensors. Salts composed of large organic cations and anions are crucial for the performance of polymer membrane-based ISEs. up.pt They can function as the active ion-exchanger or as a lipophilic additive to reduce membrane resistance and prevent interference from other lipophilic ions in a sample. uob.edu.ly Research in this area focuses on optimizing the membrane composition to achieve high selectivity, low detection limits, and fast response times for target analytes. A study on a closely related compound, tetrapentylammonium (B98587) tetraphenylborate, used in a TPB⁻-selective electrode, highlights the typical performance characteristics achievable with such components. up.pt

| Parameter | Value |

|---|---|

| Linear Concentration Range | 2.5 x 10⁻⁶ M - 1.0 x 10⁻¹ M |

| Nernstian Slope | -55.6 mV/decade |

| pH Operating Range | 2.5 - 11.5 |

| Response Time | < 3 seconds |

| Electrode Lifetime | > 18 months |

Thermodynamic Studies of Ion Solvation: A significant challenge in physical chemistry is the division of thermodynamic properties of electrolytes into individual ionic contributions. psu.edu The "reference electrolyte assumption" is a widely used extrathermodynamic approach to solve this problem. This method relies on a salt composed of a large cation and a large anion that are structurally similar, spherical, and of nearly identical size. psu.edu Tetraphenylphosphonium tetraphenylborate (TPTB) is the most common salt for this purpose, with the assumption that its thermodynamic properties can be split equally between the Ph₄P⁺ cation and the BPh₄⁻ anion. psu.edursc.org The tetraphenylborate anion is integral to this entire field of study due to its size, rigidity, and delocalized charge. Spectroscopic studies show that even these large ions interact distinctly with solvent molecules, with research indicating that the BPh₄⁻ anion can disrupt the structure of solvents like DMSO. rsc.org

Precipitating Agent in Chemical Analysis: The tetraphenylborate anion is well-known for its ability to form sparingly soluble precipitates with certain large cations in aqueous solutions. nist.gov Sodium tetraphenylborate is a common laboratory reagent used for the gravimetric or potentiometric determination of potassium, ammonium (B1175870), rubidium, and cesium ions. wikipedia.orgnist.gov The formation of this compound itself is a result of this type of precipitation reaction between a tetraheptylammonium salt and a source of tetraphenylborate ions.

Properties

IUPAC Name |

tetraheptylazanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.C24H20B/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-28H2,1-4H3;1-20H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJAQRCBXXYPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434023 | |

| Record name | Tetraphenylboron tetraheptylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22560-28-7 | |

| Record name | Tetraphenylboron tetraheptylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization Methodologies for Tetraheptylammonium Tetraphenylborate Derivatives

Synthetic Routes for Quaternary Ammonium (B1175870) Tetraphenylborate (B1193919) Salts

The primary method for synthesizing tetraheptylammonium (B15475950) tetraphenylborate is through an ion exchange reaction, which can be accomplished using several strategies. These routes typically involve the reaction of a tetraheptylammonium salt with a tetraphenylborate salt.

Precipitation is the most common and direct method for synthesizing quaternary ammonium tetraphenylborate salts. This strategy leverages the low solubility of the target compound in aqueous solutions. The synthesis is typically achieved by reacting an aqueous solution of a tetraheptylammonium halide, such as tetraheptylammonium bromide, with an aqueous solution of sodium tetraphenylborate. google.commdpi.com

The driving force of the reaction is the formation of the water-insoluble tetraheptylammonium tetraphenylborate, which precipitates out of the solution as a solid. google.com This immediate formation of a precipitate simplifies the isolation of the product. For instance, in analogous syntheses, mixing aqueous solutions of sodium tetraphenylborate and an amine salt results in the immediate formation of a thick, white precipitate of the corresponding amine tetraphenylborate salt. google.commdpi.com The resulting solid can then be collected by filtration, washed with deionized water to remove the soluble sodium halide byproduct, and dried. mdpi.commdpi.com

Solvent-assisted preparations offer an alternative route, particularly when different solubility characteristics are required for the reactants and products. In this approach, an organic solvent is chosen in which the starting materials are soluble but one of the byproducts is not. A common solvent for this type of reaction is acetonitrile (B52724). wikipedia.orgbath.ac.uk

For example, a general method involves adding sodium tetraphenylborate to a solution containing a tertiary amine and an acyl chloride in acetonitrile. wikipedia.org This results in the precipitation of sodium chloride, while the desired N-acylammonium tetraphenylborate salt remains dissolved in the acetonitrile. wikipedia.orgbath.ac.uk The precipitated sodium chloride is then removed by filtration. The final product is isolated from the filtrate by evaporating the solvent, and it can be further purified by recrystallization. bath.ac.uk This method provides a clean way to separate the desired product from the inorganic salt byproduct.

Table 1: Comparison of Synthetic Routes

| Method | Typical Reactants | Solvent | Separation Principle | Advantages |

|---|---|---|---|---|

| Precipitation-Based | Tetraheptylammonium Halide + Sodium Tetraphenylborate | Water | Low aqueous solubility of the product leads to precipitation. google.com | Simple, rapid, and high-yielding. |

| Solvent-Assisted | Amine/Ammonium Salt + Sodium Tetraphenylborate | Acetonitrile | Insolubility of the inorganic byproduct (e.g., NaCl) in the organic solvent. wikipedia.orgbath.ac.uk | Clean separation from byproduct; suitable for specific reactant types. |

Spectroscopic and Structural Elucidation Techniques

A comprehensive suite of analytical techniques is employed to confirm the identity and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural confirmation.

¹H-NMR spectra are used to verify the presence of both the tetraheptylammonium cation and the tetraphenylborate anion. The spectrum would show characteristic signals for the protons of the heptyl chains (CH₃ and CH₂ groups) and distinct signals in the aromatic region (typically 7.1-7.5 ppm) for the phenyl protons of the tetraphenylborate anion. mdpi.comchemicalbook.com

¹³C-NMR provides complementary information, showing peaks for each unique carbon atom in the heptyl chains and the phenyl rings. mdpi.comrsc.org

¹¹B-NMR is specific for the boron center and confirms the integrity of the tetraphenylborate anion, which shows a characteristic chemical shift distinct from potential boron-containing impurities. rsc.orgornl.gov

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the C-H stretching of the alkyl chains and the aromatic rings, as well as vibrations associated with the phenyl groups of the borate (B1201080) anion. mdpi.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for confirming the composition of ionic compounds. The analysis is run in two modes: a positive ion mode to detect the tetraheptylammonium cation and a negative ion mode to detect the tetraphenylborate anion ([B(C₆H₅)₄]⁻), confirming the mass of each component separately. mdpi.commdpi.com

X-ray Crystallography : For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of structure, detailing bond lengths, bond angles, and the three-dimensional packing of the ions in the crystal lattice. researchgate.netrsc.org

Table 2: Spectroscopic and Analytical Characterization Techniques

| Technique | Information Obtained |

|---|---|

| ¹H-NMR | Confirms the presence and environment of protons in the alkyl chains and aromatic rings. mdpi.comchemicalbook.com |

| ¹³C-NMR | Determines the number and type of carbon atoms in the cation and anion. rsc.org |

| ¹¹B-NMR | Verifies the chemical environment of the boron atom in the tetraphenylborate anion. ornl.gov |

| IR Spectroscopy | Identifies characteristic functional groups and bond vibrations. mdpi.com |

| Mass Spectrometry | Confirms the mass-to-charge ratio of the individual cation and anion. mdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional molecular structure and crystal packing. rsc.org |

| Elemental Analysis | Verifies the empirical formula by determining the percentage of C, H, and N. mdpi.com |

Purity Assessment and Electrochemical Grade Preparation

For applications such as electrochemistry, the purity of this compound is paramount. Achieving electrochemical grade requires rigorous purification and assessment.

Purity is initially assessed by techniques like measuring the compound's melting point, which should be sharp and within a narrow range for a pure substance. mdpi.com Analytical methods such as titration can be employed for the quantitative analysis of quaternary ammonium salts, offering a high degree of accuracy. researchgate.net

The preparation of electrochemical grade material (typically ≥99.0% purity) involves several key steps. sigmaaldrich.com After initial synthesis and isolation, the crude product undergoes one or more recrystallization steps from a suitable solvent or solvent mixture, such as acetone/water or acetonitrile. google.commdpi.com This process effectively removes residual starting materials and byproducts. Finally, the purified crystalline product is thoroughly dried under vacuum to eliminate any remaining solvent, as trace solvents can interfere with electrochemical measurements. The final product is typically a fine powder, and its solubility in non-polar organic solvents like acetonitrile is a key characteristic for its use as a supporting electrolyte. sigmaaldrich.com

Electrochemical Applications and Interfacial Phenomena of Tetraheptylammonium Tetraphenylborate

Development and Performance of Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. The performance of these electrodes is critically dependent on the composition of their ion-selective membrane. Tetraheptylammonium (B15475950) tetraphenylborate (B1193919) and similar lipophilic salts play a significant role in optimizing the performance of these membranes.

Role as Lipophilic Anionic Additive in Polymeric Membranes

In the fabrication of ion-selective electrodes, particularly those with polymeric membranes, lipophilic anionic additives are often incorporated to enhance their performance. nih.govu-fukui.ac.jpencyclopedia.pub Tetraheptylammonium tetraphenylborate, due to its large size and high lipophilicity, serves effectively in this capacity. The primary functions of such additives are to reduce the membrane's electrical resistance and to minimize the interference from lipophilic anions present in the sample. nih.gov By introducing a fixed concentration of anionic sites within the membrane, these additives help to establish a stable and reproducible potential at the membrane-solution interface.

The presence of these lipophilic anions within the membrane matrix is crucial for electrodes that utilize positively charged or neutral ionophores. For instance, in anion-selective electrodes based on metalloporphyrins, the addition of tetraphenylborate derivatives has been shown to enhance non-Hofmeister anion selectivities for membranes doped with certain metal porphyrins. gsconlinepress.com The bulky nature of the tetraphenylborate anion helps to ensure that it remains within the organic membrane phase, thereby maintaining the necessary charge balance for the selective transport of the target analyte ion across the interface.

Influence on Potentiometric Response Characteristics

The potentiometric response of an ion-selective electrode is characterized by its linear range, detection limit, and Nernstian or near-Nernstian slope. The incorporation of this compound or its analogues can significantly influence these characteristics. For example, in the development of a nitrate-selective electrode using tetraheptylammonium nitrate (B79036) as the ionophore, a near-Nernstian slope of -53.3 ± 1.0 mV/decade was achieved. nih.gov The presence of the lipophilic tetraheptylammonium cation is instrumental in achieving this response.

The addition of tetraphenylborate derivatives can also improve the sensitivity and lower the detection limit of ISEs. For instance, the incorporation of sodium tetraphenylborate in a dacarbazine-selective sensor improved the slope from 43.7±0.3 to 55.6±0.3 mV per decade. gsconlinepress.com This enhancement is attributed to the improved ion-exchange properties of the membrane and the reduction of interferences. The following table summarizes the performance characteristics of a nitrate-selective electrode based on a tetraheptylammonium salt.

Table 1: Performance Characteristics of a Nitrate-Selective Electrode with Tetraheptylammonium Nitrate (Data from a study on a liquid-membrane type nitrate-selective electrode)

| Parameter | Value | Reference |

| Ionophore | Tetraheptylammonium nitrate | nih.gov |

| Linear Range | 10⁻⁵ - 10⁻¹ M | nih.gov |

| Slope | -53.3 ± 1.0 mV/decade | nih.gov |

| Detection Limit | ~10⁻⁶ M | nih.gov |

| Stability | > 30 days | nih.gov |

Selectivity Mechanisms in Ion Recognition

The selectivity of an ion-selective electrode refers to its ability to respond to the primary analyte ion in the presence of other interfering ions. The selectivity is quantified by the selectivity coefficient, where a smaller value indicates better selectivity. scirp.org The inclusion of this compound in the membrane can significantly improve selectivity by influencing the ion-exchange equilibrium at the membrane-solution interface. The lipophilic nature of both the cation and the anion of the additive helps to repel interfering ions of the same charge from the membrane phase.

For anion-selective electrodes, the selectivity is often governed by the Hofmeister series, which ranks anions based on their lipophilicity. However, the use of specific ionophores in conjunction with lipophilic additives like tetraphenylborate derivatives can lead to a non-Hofmeister selectivity pattern, where the electrode shows a higher affinity for specific anions based on their chemical interactions with the ionophore. gsconlinepress.comresearchgate.net The following table presents selectivity coefficients for a nitrate-selective electrode, illustrating its preference for nitrate over other common anions.

Table 2: Selectivity Coefficients for a Nitrate-Selective Electrode (Data from a study on a nitrate-selective electrode using a quaternary ammonium (B1175870) salt as an ionophore)

| Interfering Ion (J) | Selectivity Coefficient (KpotNO₃⁻, J) | Reference |

| Cl⁻ | 3.2 x 10⁻³ | mdpi.com |

| Br⁻ | 8.9 x 10⁻³ | mdpi.com |

| I⁻ | 2.5 x 10⁻¹ | mdpi.com |

| ClO₄⁻ | 1.8 x 10¹ | mdpi.com |

Note: The data presented is for a nitrate-selective electrode based on tetradodecylammonium bromide, a compound analogous to tetraheptylammonium salts.

Electrochemical Studies at the Interface Between Two Immiscible Electrolyte Solutions (ITIES)

The interface between two immiscible electrolyte solutions (ITIES) serves as a model system for biological membranes and is a platform for studying ion transfer reactions. researchgate.netscispace.comnih.govresearchgate.netresearchgate.net this compound and its analogues are instrumental in these studies due to their ability to control the properties of the interface.

Establishment of Polarized and Polarisable Interfaces

A key feature of the ITIES is its ability to be electrochemically polarized, meaning that a potential difference can be applied across the interface without significant current flow over a certain range. This "potential window" is crucial for studying the transfer of specific ions across the interface. The width of this polarized potential window is determined by the standard Gibbs energies of transfer of the ions of the supporting electrolytes in the two phases.

The use of highly lipophilic salts, such as those containing tetraheptylammonium cations and tetraphenylborate or its fluorinated derivatives as anions, is essential for establishing a wide polarized potential window. u-fukui.ac.jpu-fukui.ac.jpresearchgate.net A study on the interface between water and the ionic liquid tetraheptylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate demonstrated a wide polarized potential window of approximately 1.1 V. researchgate.net This wide window allows for the electrochemical study of a variety of charge transfer processes that would otherwise be masked by the transfer of the supporting electrolyte ions. The ability to create such a well-defined and stable polarisable interface is fundamental to advancing our understanding of ion transfer kinetics and mechanisms at liquid-liquid interfaces. u-fukui.ac.jpu-fukui.ac.jpresearchgate.net

Investigations of Ion Transfer Reactions Across the Interface

The interface between two immiscible electrolyte solutions (ITIES) serves as a valuable model for biological membranes and a platform for studying ion transfer kinetics. dtic.milchemrxiv.org In such systems, an aqueous phase is in contact with an immiscible organic solvent, with each phase containing a specific supporting electrolyte. For the organic phase, a salt like this compound is chosen. Its constituent ions, the Tetraheptylammonium (THA⁺) cation and the tetraphenylborate (TPB⁻) anion, are highly lipophilic. This property ensures they remain almost exclusively in the organic phase, establishing a stable interface that can be polarized by an external voltage source. dtic.mil

The transfer of an ion across this interface is a fundamental charge transfer process that can be driven electrochemically. chemrxiv.org When a potential is applied, it alters the free energy of the ionic species in one phase relative to the other, providing the driving force for the ion to move across the phase boundary. chemrxiv.org The kinetics of this transfer can be investigated using various electrochemical techniques. For instance, studies using nanopipettes with orifice diameters of 10-300 nm have been effective in probing the rapid transfer of tetraalkylammonium ions across these nanoscale liquid-liquid interfaces. consensus.app The choice of the supporting electrolyte in the organic phase, such as this compound, is critical as its ions define the limits of the "potential window." This window is the range of applied potentials where the supporting electrolyte itself does not transfer between phases, allowing for the study of the transfer of a specific analyte ion added to one of the phases. dtic.mil The transfer of the supporting electrolyte ions, such as TPB⁻ from the organic solvent to the water, determines the edge of this usable potential range. dtic.mil

Heterogeneous Electron Transfer Processes at Liquid-Liquid Interfaces

Heterogeneous electron transfer (ET) at the ITIES involves the transfer of an electron from a donor species in one phase to an acceptor species in the opposing phase. utexas.edu The study of these reactions provides fundamental insights into ET kinetics and has been advanced by techniques like scanning electrochemical microscopy (SECM) and cyclic voltammetry. utexas.edu A stable, polarizable interface is essential for these measurements, a condition fulfilled by using a robust supporting electrolyte system.

In a typical setup, the aqueous phase might contain a hydrophilic salt, while the organic phase contains a lipophilic salt like this compound. The large, hydrophobic ions of this salt ensure that a significant potential drop can be applied across the interface without being limited by their own transfer. This wide potential window is crucial for studying the ET of a variety of redox couples whose reactions occur at different potentials. utexas.edu While early studies were often hampered by uncompensated solution resistance and high double-layer capacitance, modern techniques have overcome many of these limitations, allowing for the acquisition of reliable kinetic data. utexas.edu The presence of the supporting electrolyte is fundamental to controlling the interfacial potential difference and thus the driving force for the electron transfer reaction.

Interfacial Tension and Capacitance Measurements

Measurements of interfacial tension and capacitance provide critical information about the structure of the electrical double layer that forms at the liquid-liquid interface. The nature of the ions present, particularly the supporting electrolyte, significantly influences these properties. The use of salts with large, poorly solvated ions like Tetraheptylammonium and tetraphenylborate affects the potential distribution across the interface.

Theoretical models, such as the modified Verwey-Niessen model, describe the potential profile across the diffuse double layer. Experimental work with various tetraalkylammonium salts has shown that the potential drop across the inner, "compact layer" is often negligible. Specific adsorption of ions, potentially as ion pairs at the interface, can occur and is influenced by the hydrophobicity of the ions. This adsorption, in turn, affects the interfacial capacitance. Studies on the electro-oxidation of the tetraphenylborate ion have shown that its electrochemical behavior is solvent-dependent, which has implications for its role at the interface. rsc.org Furthermore, interfacial tension at alkane-aqueous electrolyte interfaces has been shown to depend on the specific electrolyte used in the aqueous phase. rsc.org

Electrochemical Microfluidic Systems

Microfluidic devices, or "lab-on-a-chip" systems, have integrated electrochemical analysis for various applications. nih.gov The use of liquid-liquid interfaces within these micro-scale systems offers a powerful platform for sensing and analysis. This compound and its analogues, like tetrabutylammonium (B224687) tetraphenylborate, are well-suited for these systems as the organic phase electrolyte. They enable the formation of stable, reproducible water-in-oil or oil-in-water interfaces within microchannels.

For example, electrochemical measurements have been performed during the formation of aqueous droplets in a microfluidic device where the continuous oil phase (e.g., 1,2-dichloroethane) contained tetrabutylammonium tetraphenylborate. By controlling the potential across the interface, researchers can study the transport of ionic molecules and even influence the stability and fusion of droplets. The ability to integrate electrodes directly into 3D-printed microfluidic devices further expands the possibilities for creating sophisticated electrochemical sensors based on ITIES. nih.gov

Voltammetric and Potentiometric Methodologies

Cyclic Voltammetry for Interfacial Processes

Cyclic voltammetry (CV) is a cornerstone technique for studying processes at the ITIES. dtic.mil A potential is swept linearly between two limits, and the resulting current from ion transfer or electron transfer is measured. For a system containing an aqueous electrolyte and an organic electrolyte like this compound, the CV of the supporting electrolytes alone will show a potential window. dtic.mil This window is bounded at positive and negative potentials by the transfer of the most lipophilic cation from the aqueous phase and the most hydrophilic anion from the organic phase, respectively (or vice versa depending on the convention). dtic.mil

When an analyte ion is added to one phase, its transfer across the interface appears as a peak in the cyclic voltammogram within this window. The position of the peak provides information about the thermodynamics of the transfer (i.e., its standard transfer potential), while the peak shape and scan rate dependence reveal kinetic information. researchgate.net The technique has been widely used to study the transfer of various ions, including tetraalkylammonium ions of different chain lengths and ionizable drug molecules. nih.govresearchgate.net The reversible transfer of these ions serves as a model for verifying the proper electrochemical performance of a given liquid-liquid cell setup. nih.gov

Table 1: Representative Cell for Cyclic Voltammetry at the ITIES This interactive table summarizes a typical electrochemical cell configuration used for studying ion transfer with cyclic voltammetry.

| Phase | Component | Role |

|---|---|---|

| Aqueous Phase | Analyte Ion (e.g., TMA⁺) | Ion of interest for transfer studies |

| Supporting Electrolyte (e.g., LiCl) | Maintains conductivity in the aqueous phase | |

| Organic Phase | Supporting Electrolyte (e.g., this compound) | Maintains conductivity and defines the potential window in the organic phase |

Potentiometric Titrations

Potentiometric titrations utilize a change in electrode potential to determine the endpoint of a titration. wikipedia.org In the context of this compound, the tetraphenylborate (TPB⁻) anion is a well-known precipitating agent for a wide range of organic and inorganic cations. Titrations using sodium tetraphenylborate as the titrant can be monitored with an ion-selective electrode (ISE) that is responsive to either the cation being titrated or the TPB⁻ titrant itself. metrohm.com

A liquid-membrane electrode, which is a type of ISE, can be constructed using an organic solvent containing an ionophore. In one study, the tetraphenylborate salt of tetraheptylammonium was specifically investigated for use as the liquid ion-exchanger in the membrane of a TPB⁻-sensitive electrode. This electrode was then successfully used to monitor the potentiometric titration of various organic cations, including quaternary ammonium compounds and pharmaceuticals. The potential of the electrode changes sharply at the equivalence point when excess TPB⁻ ions appear in the solution after all the analyte cations have been precipitated. This method is noted for its simplicity, accuracy, and sensitivity. metrohm.com

Table 2: Components for Potentiometric Titration Using a TPB⁻-Selective Electrode This interactive table outlines the key components involved in the potentiometric titration of cations with sodium tetraphenylborate.

| Component | Function | Example Material |

|---|---|---|

| Analyte | Cation to be quantified | Quaternary ammonium compounds, cationic surfactants |

| Titrant | Precipitating agent | Sodium tetraphenylborate solution |

| Indicator Electrode | Senses the concentration of TPB⁻ | Liquid-membrane electrode |

| Liquid Ion-Exchanger | Active material in the ISE membrane | This compound in an organic solvent |

| Reference Electrode | Provides a stable reference potential | Silver/Silver Chloride electrode |

Applications in Analytical Sensing

Based on available scientific literature, there are no specific research findings detailing the direct application of This compound as the primary active component in the fabrication of analytical sensors.

However, the constituent ions, tetraalkylammonium cations and the tetraphenylborate anion, are extensively used in the field of electrochemical sensing, particularly in the development of ion-selective electrodes (ISEs). The principles governing these applications provide a strong theoretical basis for the potential use of this compound.

The primary application of tetraphenylborate salts in analytical sensing is in the construction of potentiometric sensors. In this context, the tetraphenylborate anion (TPB⁻) is often used as an ion-pairing agent to create a water-insoluble complex with a large organic cation, typically a pharmaceutical compound. This ion-pair is then dispersed into a polymeric matrix, most commonly poly(vinyl chloride) (PVC), along with a plasticizer. This mixture forms a sensing membrane that is selective towards the target cationic analyte.

For instance, ion-exchangers formed between a protonated drug and the tetraphenylborate anion have been successfully used in PVC matrix membranes for the determination of various pharmaceuticals. scholarscentral.commdpi.comresearchgate.netnih.gov In these sensors, the potential of the membrane changes in response to the concentration of the target analyte in the sample solution.

Similarly, tetraalkylammonium salts are employed as ionophores in anion-selective electrodes. A review of new materials for anion-selective electrodes mentions the use of tetraheptylammonium nitrate (THANO₃) in a PVC membrane for the detection of nitrate ions. nih.gov This demonstrates the utility of the tetraheptylammonium cation as a sensing element for anions.

While no direct studies on this compound were found, research on analogous compounds provides insight into its potential performance. For example, a liquid-membrane electrode using tetrapentylammonium (B98587) tetraphenylborate has been developed for the potentiometric titration of various organic cations with sodium tetraphenylborate. utoronto.ca This suggests that a sensor based on this compound could potentially be used in similar titrations.

The performance characteristics of such ion-selective electrodes are typically evaluated based on their linear concentration range, slope of the Nernstian response, detection limit, response time, and selectivity over interfering ions.

Below are data tables summarizing the research findings for sensors using tetraphenylborate derivatives for the determination of various analytes. It is important to note that none of these studies explicitly use this compound.

Table 1: Performance of Tetraphenylborate-Based Ion-Selective Electrodes for Pharmaceutical Analysis

| Analyte | Sensing Material (Ion-Exchanger) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |

| Sulpiride | Sulpiride-Tetraphenylborate | 1 × 10⁻⁴ – 1 × 10⁻² | 58.4 ± 0.9 | 4.2 × 10⁻⁵ | scholarscentral.commdpi.com |

| Septonex | Septonex-Tetraphenylborate | Not Specified | 59.33 ± 0.85 | 9 × 10⁻⁷ | nih.gov |

| Ipratropium | Ipratropium-Tetraphenylborate | 10⁻⁵ – 10⁻² | Near-Nernstian | 5.1 × 10⁻⁶ | researchgate.net |

Table 2: Performance of Ion-Selective Electrodes for Ion Determination

| Analyte | Sensing Material / Ionophore | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |

| Tetraphenylborate | Tetrapentylammonium Tetraphenylborate | 3.3 × 10⁻⁷ – 5 × 10⁻³ | Not Specified | Not Specified | utoronto.ca |

| Thallium(I) | Liquid-membrane (fluoroborate/nitrate) | Not Applicable (Titration) | Not Applicable | Not Applicable | nih.gov |

| Nitrate (NO₃⁻) | Tetraheptylammonium Nitrate | Not Specified | -53.3 ± 0.1 | Not Specified | nih.gov |

Thermodynamic and Kinetic Principles Governing Tetraheptylammonium Tetraphenylborate Systems

Ion Partitioning and Distribution Coefficients

The partitioning of tetraheptylammonium (B15475950) tetraphenylborate (B1193919) between two immiscible liquid phases, typically water and an organic solvent, is a key phenomenon in areas such as ion-selective electrodes and phase-transfer catalysis. The distribution of the THA⁺ and TPB⁻ ions is quantified by their partition coefficients, which describe the equilibrium ratio of the concentration of an ion in the organic phase to that in the aqueous phase.

Due to the lipophilic nature of both the large tetraheptylammonium cation and the bulky tetraphenylborate anion, tetraheptylammonium tetraphenylborate is considered a "hydrophobic" or "lipophilic" electrolyte. This means it preferentially partitions into the organic phase. In systems involving an interface between two immiscible electrolyte solutions (ITIES), salts like tetrabutylammonium (B224687) tetraphenylborate (TBATPB), a close analog to this compound, are commonly used as the supporting electrolyte in the organic phase. dtic.milresearchgate.net The high lipophilicity of both the cation and the anion ensures that they remain predominantly in the organic phase, thus establishing a stable potential window for electrochemical studies. dtic.mil

The standard Gibbs energy of transfer (ΔG°tr) is a fundamental thermodynamic parameter that governs ion partitioning. For an ion to move from an aqueous phase to an organic phase, the ΔG°tr must be negative or only slightly positive. The large, nonpolar surface area of the tetraheptylammonium and tetraphenylborate ions leads to a significant hydrophobic effect, which is a major driving force for their transfer from a highly structured aqueous environment to a less polar organic one.

Solvation Effects and Preferential Solvation

The behavior of this compound in solution is profoundly influenced by its interactions with the surrounding solvent molecules, a phenomenon known as solvation. Due to the large size and low charge density of both the tetraheptylammonium cation and the tetraphenylborate anion, they are considered to be poorly solvated by many common solvents, especially in comparison to smaller, more charge-dense inorganic ions.

In mixed solvent systems, the phenomenon of preferential solvation can occur, where the composition of the solvent in the immediate vicinity of an ion (the solvation shell) differs from the composition of the bulk solvent. taylorfrancis.com For the tetraphenylborate anion (BPh₄⁻), studies on sodium tetraphenylborate (NaBPh₄) in mixtures of water and 3-methylpyridine (B133936) have shown that the BPh₄⁻ ion is preferentially solvated by the less polar 3-methylpyridine molecules. nist.govnih.govelsevierpure.com This is attributed to the hydrophobic nature of the phenyl groups on the borate (B1201080) ion. Similarly, the large alkyl chains of the tetraheptylammonium cation would lead to its preferential solvation by the less polar component of a mixed solvent system. This preferential solvation can lead to the formation of microstructures, such as membranes or lamellar phases, in certain ternary systems. nist.govnih.gov

The solvation state directly impacts the ion's mobility, its tendency to form ion pairs, and its reactivity. The weak solvation of large tetra-alkylammonium ions like tetraheptylammonium is a key factor in their use in organic electrolytes, as it allows for high ionic mobility. researchgate.net

Kinetic Analysis of Charge Transfer Reactions

This compound often serves as a supporting electrolyte in studies of heterogeneous charge transfer reactions, particularly at the interface between two immiscible electrolyte solutions (ITIES). dtic.mildtic.mil In this context, the kinetics of electron transfer or ion transfer across the interface are of primary interest.

The rate of a charge transfer reaction at an ITIES can be influenced by several factors, including the applied potential difference across the interface, the reorganization energy of the solvent molecules, and the intrinsic properties of the transferring species. The kinetics of these reactions are often analyzed using electrochemical techniques such as cyclic voltammetry and scanning electrochemical microscopy (SECM). utexas.edu

Studies on similar systems using tetrabutylammonium tetraphenylborate (TBATPB) as the organic phase electrolyte have provided significant insights into the kinetics of electron transfer reactions. utexas.edu The rate constants for these reactions are often found to be dependent on the potential applied across the interface. For simple ion transfers, the kinetics can often be described by Butler-Volmer type equations. However, for electron transfer reactions, the Marcus theory, which accounts for the reorganization of the solvent shell around the reacting species, provides a more comprehensive framework. utexas.edu The use of lipophilic supporting electrolytes like this compound is crucial for these studies as it helps to establish a well-defined and polarizable interface where the charge transfer event can be isolated and studied. dtic.mildtic.mil

Influence on Electrical Double Layer Structure

The presence of this compound in an electrolyte solution significantly influences the structure of the electrical double layer (EDL) that forms at the interface between an electrode and the electrolyte, or at the interface between two immiscible liquids. The EDL consists of a layer of charge on the surface of the electrode or in one liquid phase, and a diffuse layer of counter-ions and co-ions in the adjacent solution.

In organic electrolytes, molecular dynamics simulations of systems containing similar large organic ions, such as tetraethylammonium (B1195904) (TEA⁺), have shown that the EDL structure is more complex than the classical models predict. nih.gov These large, irregularly shaped ions lead to significant contact adsorption onto the electrode surface and the formation of alternating layers of cations and anions extending into the bulk electrolyte. nih.govkorea.ac.kr This layering is a result of strong van der Waals interactions between the organic ions and the electrode, as well as the relative ease of partial desolvation of these large ions. nih.gov

Limiting Equivalent Conductances and Ionic Association

The limiting equivalent conductance (Λ₀) of an electrolyte is the molar conductivity at infinite dilution, where interactions between ions are negligible. It is a measure of the intrinsic ability of the ions to conduct electricity. For this compound, the Λ₀ would be the sum of the limiting ionic conductances of the tetraheptylammonium (λ₀⁺) and tetraphenylborate (λ₀⁻) ions.

In solution, ions can associate to form ion pairs, particularly in solvents of low to moderate dielectric constant. This ionic association reduces the number of free charge carriers and thus lowers the conductivity of the solution. The extent of ion association is quantified by the association constant (Kₐ). For large, symmetric ions like those in this compound, the association is primarily driven by electrostatic interactions, but can also be influenced by solvent effects. In general, tetra-alkylammonium tetraphenylborates exhibit weaker ion association in polar organic solvents compared to salts with smaller, more charge-dense ions. researchgate.net However, in non-polar solvents, significant ion pairing is expected.

The temperature dependence of the limiting molar conductance and the association constant can provide valuable thermodynamic information about the processes of charge transport and ion pair formation, such as the activation enthalpy of charge transport and the Gibbs free energy, enthalpy, and entropy of ion association. researchgate.net

Applications in Separation Science and Extraction Chemistry

Role as Ion Exchanger in Liquid-Liquid Extraction

In liquid-liquid extraction systems, particularly in the context of electrochemistry at the interface between two immiscible electrolyte solutions (ITIES), tetraheptylammonium (B15475950) tetraphenylborate (B1193919) serves as a model organic electrolyte. ucl.ac.ukcurtin.edu.auresearchgate.netresearchgate.net Its role is to establish a well-defined potential difference across the liquid-liquid interface, which in turn drives the transfer of target ions from the aqueous phase to the organic phase. ucl.ac.uk The compound ensures that the organic phase can support the charge transfer associated with ion extraction.

Studies utilizing ITIES often employ a four-electrode electrochemical cell where the interface between an aqueous solution (e.g., Lithium Chloride or Sodium Chloride in water) and an organic solution (e.g., 1,2-dichloroethane) containing tetraheptylammonium tetraphenylborate is examined. ucl.ac.ukresearchgate.net The large and hydrophobic nature of both the tetraheptylammonium cation and the tetraphenylborate anion ensures they remain preferentially in the organic phase, acting as a stable support for the ion exchange process being studied. curtin.edu.au This setup allows for the investigation of the transfer of other ions without interference from the supporting electrolyte itself. curtin.edu.au

| System Component | Role/Property | Relevant Studies |

| Aqueous Phase | Contains the ion of interest for extraction (e.g., LiCl, NaCl). ucl.ac.ukresearchgate.net | Electrochemical studies at ITIES. ucl.ac.ukresearchgate.net |

| Organic Phase | A solvent such as 1,2-dichloroethane. researchgate.netresearchgate.net | Studies of interfacial tension and capacity. researchgate.netresearchgate.net |

| This compound | Acts as the supporting electrolyte in the organic phase. curtin.edu.aucurtin.edu.au | Facilitates the transfer of target ions across the phase boundary. ucl.ac.uk |

Selective Separation of Specific Ions

The application of this compound extends to systems designed for the selective separation of ions. It has been incorporated into polymer membranes for use in chemical sensors that optically detect specific ions. windows.net In these sensors, the presence of the target analyte ion in the membrane alters its optical properties. This compound is included as a lipophilic salt component within these membranes to facilitate the selective partitioning of the target ion into the polymer film. windows.net

Furthermore, electrochemical systems using this compound as the organic phase electrolyte can be modulated to achieve selective ion extraction. By controlling the electrical potential applied across the liquid-liquid interface, the transfer of specific ions can be initiated. ucl.ac.ukresearchgate.net This principle is fundamental to electrochemically modulated liquid-liquid extraction, where the selectivity is governed by the Gibbs energy of transfer for each ion. curtin.edu.au The choice of this compound is critical as it provides a wide potential window, allowing for the selective transfer of a range of different ions to be studied and controlled. curtin.edu.au

| Application Area | Principle of Selectivity | Role of this compound |

| Chemical Sensors | Selective partitioning of an analyte ion into a polymer membrane. windows.net | Functions as a lipophilic additive within the membrane to facilitate ion uptake. windows.net |

| Electrochemically Modulated Extraction | Control of interfacial potential to drive the transfer of specific ions. ucl.ac.ukresearchgate.net | Provides a stable organic electrolyte, creating a wide potential range for selective ion transfer. curtin.edu.au |

Phase Transfer Catalysis Mechanisms

This compound also functions as a phase transfer catalyst (PTC). ucl.ac.uk In phase transfer catalysis, a catalyst facilitates the migration of a reactant from one phase into another where the reaction can occur. ucl.ac.uk This is particularly useful for reactions between a water-soluble reactant and an organic-soluble reactant.

The mechanism involves the tetraheptylammonium cation forming an ion pair with the reactant anion from the aqueous phase. Due to the large, lipophilic alkyl chains of the tetraheptylammonium ion, this new ion pair is soluble in the organic phase. Once in the organic phase, the reactant anion is available to react with the organic substrate.

A study investigating the two-phase oxidation of cis-cyclooctene by aqueous permanganate (B83412) utilized this compound as a key component in the organic phase. ucl.ac.uk In such a system, the phase transfer catalyst establishes a potential difference across the interface that drives the transfer of the oxidizing agent (permanganate anion) into the organic phase where it can react with the cis-cyclooctene. ucl.ac.uk Electrochemical investigations of these systems can elucidate the mechanistic details of the ion transfer step, which is the first and often rate-determining step in the catalytic cycle. ucl.ac.uk

Advanced Materials Science and Supramolecular Assembly

Incorporation into Polymer Matrix Composites

Role in Fabricating Electroactive and Electrotunable Materials

Electroactive polymers (EAPs) are materials that exhibit a change in size or shape when stimulated by an electric field, and they are of interest for applications such as actuators and sensors. The properties of EAPs can be tuned by the incorporation of different ionic species. rsc.org Tetraphenylborate (B1193919) anions have been utilized in the development of solid-state electrolytes for lithium-ion conductors due to their ability to enhance ionic conductivity. rsc.org Specifically, a tetraphenylborate-based anionic metal-organic framework has been shown to be a versatile solid electrolyte for various metal ions. rsc.org Furthermore, acrylate-functionalized tetraalkylammonium salts have been synthesized and studied for their potential as components in solid-state electrolytes. nih.gov The ionic conductivity of these materials is a key parameter for their application. nih.gov Despite the recognized role of tetraphenylborate and tetraalkylammonium salts in electroactive systems, specific research detailing the use of Tetraheptylammonium (B15475950) tetraphenylborate in the fabrication of electroactive and electrotunable materials could not be found in the available literature.

Formation and Behavior of Antagonistic Salt Systems

Antagonistic salts, which are composed of ions with contrasting properties (e.g., hydrophilic vs. hydrophobic), can induce unique self-assembly behaviors in solution. nih.gov Tetraheptylammonium tetraphenylborate, with its large, hydrophobic cation and anion, is a prime example of a lipophilic salt that can act as an antagonistic salt in certain solvent systems. wikipedia.org

In binary aqueous solvents, the presence of antagonistic salts can lead to the formation of mesoscale structures. This phenomenon is influenced by the asymmetry in the size of the ions. nih.gov Studies on quaternary ammonium (B1175870) salts have shown that systematically increasing the length of the hydrocarbon side-chains on the cation, which increases the cation-to-anion size asymmetry, can promote the gradual build-up of mesoscale ordering in the solvent. nih.gov This self-organization is a result of the complex interplay between solvophobic and electrostatic interactions. The formation of these ordered domains can be detected using techniques such as small-angle X-ray scattering.

The self-assembly of amphiphilic molecules into organized structures like vesicles and membranes is a fundamental process in chemistry and biology. acs.orgtudublin.ie Lipophilic salts, such as those containing tetraalkylammonium cations, can participate in or influence this self-assembly. monash.edu The dissolution of such salts in organic media is facilitated by their lipophilic nature, a characteristic conferred by the large organic groups on both the cation and the anion. wikipedia.org While direct studies on membrane formation by pure this compound are not detailed, the principles of self-assembly of short cationic lipopeptides and other amphiphilic compounds suggest that large, hydrophobic ions can play a crucial role in the formation and stability of aggregated structures. nih.govnih.gov The interaction of these ions with lipid membranes can lead to changes in the membrane's electrical state and structural integrity. nih.gov

Computational and Theoretical Investigations of Tetraheptylammonium Tetraphenylborate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Tetraheptylammonium (B15475950) Tetraphenylborate (B1193919), DFT can elucidate the nature of the ion-ion and ion-solvent interactions, predict spectroscopic properties, and determine the stability of different conformations.

While specific DFT studies exclusively on the Tetraheptylammonium Tetraphenylborate ion pair are not extensively documented in publicly available literature, the principles and applications can be understood from studies on its constituent ions or closely related systems. For instance, DFT calculations have been employed to study the interaction mechanism and energies of complexes involving the tetraphenylborate anion. researchgate.net These studies often focus on calculating the binding energy between the cation and anion, which is a key determinant of the ion pair's stability.

Below is a representative table of DFT-calculated interaction energy components for a model system, illustrating the type of data generated from such calculations.

| Interaction Energy Component | Representative Energy (kcal/mol) |

| Electrostatic | -73 |

| Exchange-Repulsion | 85 |

| Induction | -22 |

| Dispersion | -14 |

| Total Interaction Energy | -24 |

Note: The data in this table is illustrative and based on DFT calculations of a water molecule interacting with a model MgO surface to demonstrate the typical components of interaction energy analysis.

DFT is also utilized to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of the ionic species.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its solvation structure, dynamics, and aggregation behavior in different solvents.

Atomistic MD simulations of various tetra-alkylammonium (TAA) salts in aqueous solutions have been conducted to understand their structural and dynamic properties. acs.orgnih.gov These simulations typically employ polarizable force fields to accurately capture the electrostatic interactions between the ions and polar solvent molecules. By analyzing the trajectories of the ions and solvent molecules over time, researchers can compute various properties.

Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These describe how the density of surrounding particles varies as a function of distance from a reference particle, providing insights into the solvation shell structure.

Diffusion Coefficients: These quantify the rate of movement of the ions and solvent molecules, which is crucial for understanding transport properties.

Ion-Pairing and Aggregation: Simulations can reveal the extent to which cations and anions associate to form ion pairs or larger aggregates in solution.

A typical set of parameters for an MD simulation of a tetra-alkylammonium salt in an aqueous solution is presented in the table below.

| Simulation Parameter | Value |

| Force Field | Polarizable Force Field (e.g., CHARMM, AMBER) |

| System Composition | Ion pair and water molecules in a defined ratio (e.g., 1:500) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Duration | 10 ns - 50 µs |

| Ensemble | NPT (isothermal-isobaric) |

Note: These parameters are representative of typical MD simulations of tetra-alkylammonium salts in water. acs.orgnih.gov

Modeling of Interfacial Thermodynamics and Kinetics

The behavior of this compound at interfaces, such as the boundary between two immiscible liquids (e.g., water and an organic solvent), is central to its role in applications like phase-transfer catalysis and ion-selective electrodes. Computational modeling of interfacial thermodynamics and kinetics aims to understand and predict the partitioning of ions between phases and the rate of ion transfer across the interface.

Thermodynamic models can be used to calculate the Gibbs free energy of transfer for the ions, which determines their equilibrium distribution between the two phases. This is often related to the interfacial tension, a measure of the energy required to create an interface. Experimental measurements of interfacial tension can be complemented by computational models to understand the molecular arrangement at the interface.

Kinetic models, on the other hand, focus on the rate of ion transfer across the interface. These models can help to elucidate the mechanism of transfer, which can be influenced by factors such as the presence of a potential difference across the interface and the formation of interfacial aggregates.

While detailed computational models specifically for the interfacial kinetics of this compound are not widely published, experimental data on related systems provide valuable parameters for such models. For example, the interfacial tension of a closely related ionic liquid at a water interface has been studied.

| Interfacial Property | Representative Value | System |

| Interfacial Tension (γ) | ~20 mN/m | Water-Tetraheptylammonium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |

Note: The data is for a related compound and serves as an example of the type of parameters used in interfacial modeling. researchgate.net

Q & A

Q. What is the recommended methodology for synthesizing tetraheptylammonium tetraphenylborate (THATPB) with high purity?

THATPB is synthesized by mixing equimolar aqueous solutions of sodium tetraphenylborate (TPBNa) and tetraheptylammonium iodide (THAI) in methanol. The resulting precipitate is filtered, washed with water-acetone mixtures, and recrystallized twice from acetone (hot then cold) to achieve >99% purity. Conductometric validation via the Shedlovsky procedure ensures ionic dissociation adequacy .

Q. How is this compound utilized as a supporting electrolyte in electrochemical sensors?

THATPB acts as a non-coordinating electrolyte in ion-selective sensors. For example, in decamethylferrocene/TCNQ redox systems, it stabilizes ion transfer at electrode interfaces. Components are dissolved in tetrahydrofuran (THF), drop-cast onto electrodes, and dried, enabling Nernstian sensitivity for counterion detection (e.g., Na⁺, K⁺) .

Q. What analytical limitations exist when using tetraphenylborate salts for gravimetric ion quantification?

While tetraphenylborate forms precipitates with K⁺, NH₄⁺, and Cs⁺, its use in gravimetry is limited by interference from similarly sized ions (e.g., Rb⁺, Ag⁺). Modern techniques like ICP-AES or atomic absorption spectroscopy are preferred for higher selectivity and accuracy .

Q. How are conductometric measurements performed to assess ionic dissociation of THATPB in non-aqueous solvents?

Conductivity is measured by adding incremental electrolyte solutions to solvents (e.g., chlorobenzene) equilibrated with water. Data are analyzed via the Shedlovsky equation ( vs. ), yielding limiting molar conductance () and association constants (). This confirms minimal ion pairing in chlorobenzene .

Advanced Research Questions

Q. What kinetic models describe the decomposition of tetraphenylborate under varying conditions?

Tetraphenylborate decomposition follows first-order kinetics relative to its concentration (), as shown in Equation:

Catalysts (e.g., Pd/Al₂O₃) and temperature accelerate degradation, with activation energies calculated via Arrhenius plots. NMR and kinetic studies identify benzene as a primary byproduct .

Q. How do ion-solvent interactions influence the conductivity of THATPB in mixed-solvent systems?

In methanol-acetonitrile mixtures, THATPB exhibits higher conductivity due to reduced ion-pairing. Fuoss equation analysis reveals ion mobility correlates with solvent polarity and viscosity. Single-ion conductivities are derived using tetrabutylammonium tetraphenylborate as a reference, highlighting solvent dielectric effects .

Q. What contradictions exist in reported viscosity coefficients for tetraheptylammonium salts, and how can they be resolved?

Viscosity coefficients for tetraheptylammonium bromide increase with alkyl chain length in polar solvents (e.g., propylene carbonate). Discrepancies arise from solvent purity and measurement techniques. Standardizing solvent equilibration and using high-precision viscometers (uncertainty ≤0.05%) improve reproducibility .

Q. Can this compound be integrated into solid-state electrolytes for multivalent ion transport?

Recent studies functionalize tetraphenylborate with carboxylic acid groups to construct anionic metal-organic frameworks (MOFs). These MOFs enable fast Li⁺, Na⁺, and Mg²⁺ transport via delocalized charge distribution and low lattice energy, achieving ionic conductivities >10⁻⁴ S/cm at 25°C .

Q. How do structural variations in tetraalkylammonium cations affect tetraphenylborate’s electrochemical stability?

Longer alkyl chains (e.g., heptyl vs. butyl) enhance hydrophobicity, reducing water ingress in non-aqueous electrolytes. Cyclic voltammetry in THF shows THATPB maintains stability up to ±2.5 V vs. Ag/Ag⁺, outperforming shorter-chain analogs like TBATPB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.